molecular formula C12H16Cl2N2O2 B1452379 4-Piperidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride CAS No. 1220020-89-2

4-Piperidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride

Cat. No. B1452379
M. Wt: 291.17 g/mol
InChI Key: LEGMDKIURZWHQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Piperidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride is a chemical compound with the molecular formula C12H16Cl2N2O21. It has a molecular weight of 291.17 g/mol1. This compound is not intended for human or veterinary use and is typically used for research purposes1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 4-Piperidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride. However, it’s important to note that the synthesis of such compounds often involves complex organic chemistry reactions and should be performed by trained professionals in a controlled laboratory environment.



Molecular Structure Analysis

The molecular structure of a compound provides valuable information about its properties and reactivity. However, I couldn’t find specific details about the molecular structure of 4-Piperidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride. For a detailed analysis, you may need to refer to a specialized database or scientific literature.



Chemical Reactions Analysis

As with the synthesis analysis, I couldn’t find specific information on the chemical reactions involving 4-Piperidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride. Chemical reactions can vary widely depending on the conditions and the presence of other reactants.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide insights into its stability, reactivity, and potential uses. However, I couldn’t find specific details about the physical and chemical properties of 4-Piperidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride.


Scientific Research Applications

Donepezil: A Clinical Review

Donepezil, a piperidine derivative, is highlighted for its role in treating Alzheimer's disease due to its properties as a central acetylcholinesterase inhibitor. Its oral absorption, therapeutic levels, and relatively good tolerance make it significant in delaying cognitive deterioration and improving abnormal behaviors in Alzheimer's patients. Furthermore, its potential benefits extend beyond Alzheimer's to include vascular dementia and possibly other neurological conditions (Román & Rogers, 2004).

Xylan Derivatives: Biopolymer Applications

Research on xylan, a biopolymer, and its derivatives, including a mention of piperidine derivatives in chemical modifications, explores their applications in creating biopolymer ethers and esters. These derivatives exhibit specific properties useful in drug delivery and other applications, highlighting the versatility and application potential of chemically modified natural polymers (Petzold-Welcke et al., 2014).

Piper spp.: Source of New Compounds

Piper species, known for their rich source of pharmacological compounds, offer potential for developing effective, safe, and inexpensive treatments for leishmaniasis. This indicates the broader medicinal potential of Piper derivatives, including those related to piperidine, in treating various diseases (Peixoto et al., 2021).

Arylpiperazine Derivatives: Pharmacology and Disposition

The pharmacology and disposition of arylpiperazine derivatives, utilized in treating depression, psychosis, or anxiety, highlight the importance of understanding the metabolic pathways and receptor interactions of piperidine-based compounds. This research underscores the therapeutic potential and complexity of managing drug effects and interactions (Caccia, 2007).

Hybrid Catalysts in Medicinal Chemistry

The role of hybrid catalysts in synthesizing medicinal compounds, including those with piperidine scaffolds, showcases the advancements in chemical synthesis methods to develop bioactive molecules for pharmaceutical use. This research emphasizes the ongoing exploration of piperidine derivatives for their application in drug development (Parmar et al., 2023).

Safety And Hazards

While I couldn’t find specific safety data for 4-Piperidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride, it’s important to handle all chemical compounds with care. Always follow safety guidelines, use appropriate personal protective equipment, and work in a well-ventilated area.


Future Directions

As this compound is primarily used for research1, future directions could include further studies to understand its properties and potential applications. However, without specific information on current research trends involving this compound, it’s difficult to predict specific future directions.


Please note that this analysis is based on the limited information available online. For a more comprehensive analysis, you may need to refer to scientific literature or consult with a chemist or chemical engineer. Always handle chemical compounds safely and responsibly.


properties

IUPAC Name

piperidin-4-ylmethyl 4-chloropyridine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2.ClH/c13-10-3-6-15-11(7-10)12(16)17-8-9-1-4-14-5-2-9;/h3,6-7,9,14H,1-2,4-5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGMDKIURZWHQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC(=O)C2=NC=CC(=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperidinylmethyl 4-chloro-2-pyridinecarboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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